![molecular formula C16H22ClN3O B14180172 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)-](/img/structure/B14180172.png)
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)- is a complex organic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a methanamine group, a chloro substituent, a cyclopropyl group, and a methoxybutyl chain
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)- involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the methanamine group, chloro substituent, cyclopropyl group, and methoxybutyl chain. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to achieve large-scale synthesis efficiently.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions may result in the replacement of the chloro substituent with other functional groups.
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. In medicine, it has shown promise as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In industry, it is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)- can be compared with other similar compounds, such as other pyrrolopyridine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties. Similar compounds include 1H-Pyrrolo[2,3-b]pyridine derivatives with different substituents, such as 4-chloro-1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[2,3-b]pyridine-3-methanamine with different alkyl chains.
Propiedades
Fórmula molecular |
C16H22ClN3O |
|---|---|
Peso molecular |
307.82 g/mol |
Nombre IUPAC |
N-[[4-chloro-1-(4-methoxybutyl)pyrrolo[2,3-b]pyridin-3-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C16H22ClN3O/c1-21-9-3-2-8-20-11-12(10-19-13-4-5-13)15-14(17)6-7-18-16(15)20/h6-7,11,13,19H,2-5,8-10H2,1H3 |
Clave InChI |
MYYIEVCUYVISTD-UHFFFAOYSA-N |
SMILES canónico |
COCCCCN1C=C(C2=C(C=CN=C21)Cl)CNC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


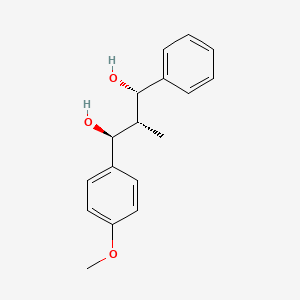
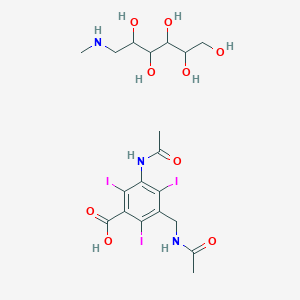
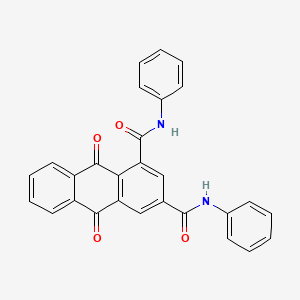
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)

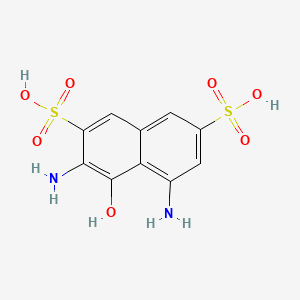

![Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate](/img/structure/B14180141.png)

![(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B14180151.png)
![Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane](/img/structure/B14180164.png)
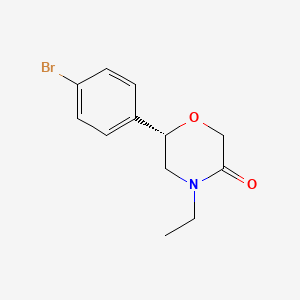

![4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine](/img/structure/B14180177.png)
